![molecular formula C21H21NO3 B13864617 [3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone is a complex organic compound that features a benzofuran core, a piperidine ring, and a phenylmethanone group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery . Piperidine derivatives are also significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Méthodes De Préparation
The synthesis of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Analyse Des Réactions Chimiques
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various biological targets, including enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties.
These compounds share the benzofuran core but differ in their specific substituents and biological activities, highlighting the uniqueness of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone .
Propriétés
Formule moléculaire |
C21H21NO3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO3/c1-14-19-17(24-16-10-12-22-13-11-16)8-5-9-18(19)25-21(14)20(23)15-6-3-2-4-7-15/h2-9,16,22H,10-13H2,1H3 |
Clé InChI |
ILZUTSLPKACACR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
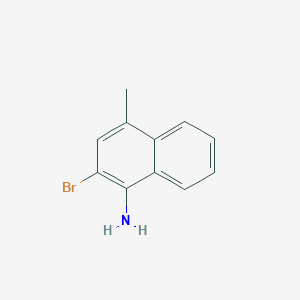
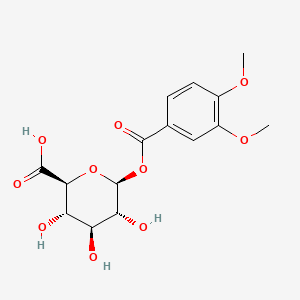

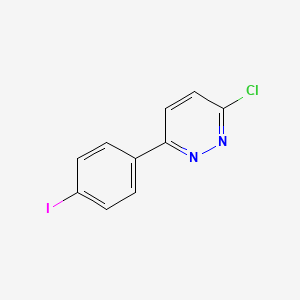
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
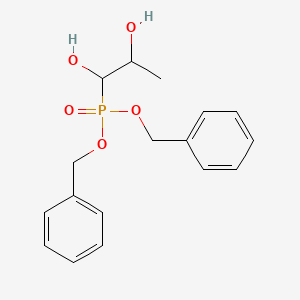
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
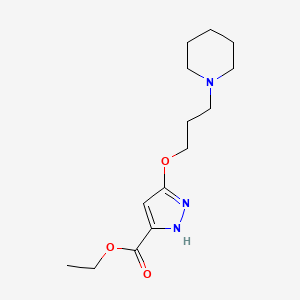

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)



